N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
Description
N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aromatic groups. Key structural elements include:
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to π-π stacking and dipole interactions.
- Substituents:
- 4-(Methylsulfanyl)phenyl: Electron-rich due to the methylthio (-SMe) group.
- 4-(Propan-2-yl)phenyl: A bulky isopropyl group, increasing lipophilicity.
This compound’s design combines features known to influence bioactivity, including solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S3/c1-15(2)16-5-9-18(10-6-16)26(3)32(27,28)20-13-14-31-21(20)23-24-22(25-29-23)17-7-11-19(30-4)12-8-17/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMSWBQGRPOADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure of this compound includes key functional groups that contribute to its pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.
Chemical Structure
The chemical formula for this compound can be broken down into its constituent parts:
- Oxadiazole ring : This five-membered heterocyclic structure is known for its bioactivity.
- Thiophene ring : Contributes to the electronic properties and stability.
- Sulfonamide group : Often associated with antibacterial activity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and screened for their cytotoxic effects against various cancer cell lines. In one study, several oxadiazole derivatives demonstrated moderate cytotoxicity, with some showing IC50 values comparable to standard chemotherapeutic agents like vinblastine .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Oxadiazole Derivative 1 | 18.17 | MCF-7 (Breast Cancer) |
| Oxadiazole Derivative 2 | 30.14 | HeLa (Cervical Cancer) |
| Vinblastine | 13.31 | MCF-7 |
This table illustrates the comparative effectiveness of various compounds against specific cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that certain derivatives showed significant activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, the sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Additionally, the oxadiazole ring may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on tumor cells.
Case Studies
- Anticancer Screening : In a controlled study involving various cancer cell lines, the compound was tested alongside established chemotherapeutics. The results indicated a synergistic effect when combined with other agents, enhancing overall efficacy against resistant cancer strains .
- Antimicrobial Efficacy : In another investigation focusing on drug-resistant bacterial strains, the compound exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight its potential as a novel therapeutic agent in treating resistant infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide have shown significant growth inhibition in various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Similar Oxadiazole Derivative | SNB-19 | 86.61 |
| Similar Oxadiazole Derivative | OVCAR-8 | 85.26 |
| Similar Oxadiazole Derivative | NCI-H40 | 75.99 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Properties
Research indicates that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the methylsulfanyl group enhances this activity due to its electron-donating properties, which may improve binding to microbial targets.
Neuroprotective Effects
Emerging evidence suggests that compounds containing oxadiazole rings may exhibit neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit tau protein aggregation, a hallmark of neurodegeneration.
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of N-Aryl oxadiazoles and evaluated their anticancer properties. The study found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against common bacterial strains. The results indicated that compounds featuring the methylsulfanyl group demonstrated enhanced antibacterial activity compared to their non-substituted counterparts, suggesting a structure–activity relationship that could be exploited for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis:
Structural Insights:
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound (vs. triazole in ) offers distinct electronic properties, with higher dipole moments favoring stronger π-π interactions .
- The isopropyl group (target) increases steric bulk compared to the methoxy group in , possibly reducing solubility but enhancing membrane permeability.
Pharmacological Activity Comparison
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Antimicrobial Potential: Thiophene-sulfonamides (e.g., ) and triazole derivatives (e.g., ) exhibit antimicrobial activity, suggesting the target may share this trait .
- Anti-inflammatory/Analgesic Effects : Thiophene-carboxamide analogs (e.g., ) show analgesic activity, implying the sulfonamide variant may have similar applications with modified pharmacokinetics due to polarity differences.
Physicochemical Properties
Predicted properties using computational tools (e.g., Multiwfn ):
Key Observations:
- The target’s methylsulfanyl and isopropyl groups increase logP compared to fluorophenyl/methoxyphenyl analogs, suggesting better membrane permeability but lower aqueous solubility.
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what precursors are typically used?
The synthesis involves multi-step organic reactions, including cyclocondensation of arylsulfonylacetic acid hydrazide with substituted phenyl electrophiles under acidic conditions. Palladium-catalyzed coupling reactions are critical for forming the thiophene-oxadiazole backbone. Starting materials often include sulfonylacetic acid derivatives, methylsulfanylphenyl groups, and isopropylphenyl precursors. Optimization techniques like continuous flow chemistry improve yield and purity .
Advanced: How can researchers optimize reaction yields while minimizing side-product formation?
Yield optimization requires precise control of reaction conditions (e.g., temperature, pH, and solvent polarity). Catalysts such as Pd(PPh₃)₄ enhance coupling efficiency. Automated reactors and flow chemistry reduce intermediate degradation. Side products, such as uncyclized intermediates, can be mitigated by adjusting stoichiometry and reaction time. Post-synthesis purification via column chromatography or recrystallization is essential .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and backbone integrity. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonamide and oxadiazole. X-ray crystallography may resolve stereochemical ambiguities .
Advanced: How can contradictory pharmacological data across studies be resolved?
Discrepancies in bioactivity may arise from assay conditions (e.g., cell line specificity or solvent choice). Standardize protocols using validated models (e.g., human cancer cell lines for cytotoxicity). Solubility issues in aqueous buffers can be addressed via co-solvents like DMSO. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .
Advanced: What structural modifications enhance the compound’s biological activity in structure-activity relationship (SAR) studies?
Modifying the methylsulfanylphenyl group (e.g., replacing with halogenated or methoxy substituents) alters target binding affinity. The isopropylphenyl group’s steric bulk impacts membrane permeability. Oxadiazole ring substitution (e.g., fluorine at position 3) enhances metabolic stability. Systematic SAR requires iterative synthesis and in vitro screening .
Advanced: What computational methods are used to predict target interactions?
Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in enzymes like carbonic anhydrase or kinase domains. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties (logP, polar surface area) with activity. Density Functional Theory (DFT) calculates electronic effects of substituents on reactivity .
Basic: How does the compound’s stability vary under different storage conditions?
Thermogravimetric Analysis (TGA) shows stability up to 150°C. Hydrolytic degradation occurs in alkaline conditions (pH > 9), cleaving the sulfonamide bond. Store in inert atmospheres at −20°C to prevent oxidation of the thiophene ring. Stability-indicating HPLC methods monitor degradation products .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
Liquid Chromatography-Mass Spectrometry (LC-MS) detects impurities at ppm levels. Reverse-phase HPLC with UV detection (λ = 254 nm) separates unreacted precursors. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies stereochemical byproducts. Method validation follows ICH guidelines for precision and accuracy .
Basic: What in vitro models are suitable for preliminary toxicity assessment?
Use hepatic (HepG2) and renal (HEK293) cell lines to evaluate organ-specific toxicity. Mitochondrial toxicity is assessed via MTT assay. Ames test screens for mutagenicity. Compare IC₅₀ values against known toxicants (e.g., doxorubicin) .
Advanced: How can researchers address batch-to-batch variability in pharmacological assays?
Variability often stems from residual solvents or unreacted intermediates. Implement strict Quality Control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
